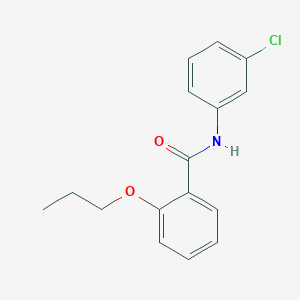

N-(3-chlorophenyl)-2-propoxybenzamide

Description

N-(3-Chlorophenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and a 2-propoxy substituent on the benzamide ring.

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |

InChI Key |

NEUIKMKUQALXKY-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Positional Effects

N-(4-Chlorophenyl)-2-hydroxybenzamide (II)

This positional isomer replaces the 3-chloro substituent with a 4-chloro group and substitutes propoxy with a hydroxyl (-OH). The 4-chloro configuration may alter steric interactions in biological targets, while the hydroxyl group increases polarity, reducing membrane permeability compared to the propoxy chain .- This highlights the propoxy group’s role in enhancing lipid solubility for better tissue penetration .

Substituent Variations on the Benzamide Ring

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

The 2-trifluoromethyl group in flutolanil increases electron-withdrawing effects compared to 2-propoxy, improving stability against metabolic degradation. This makes flutolanil a potent fungicide, whereas the target compound’s propoxy group may prioritize different pharmacokinetic profiles .- This contrasts with the unmodified amide in N-(3-chlorophenyl)-2-propoxybenzamide, which may favor stronger receptor interactions .

Substituent Variations on the Phenyl Ring

- N-(4-Aminophenyl)-2-propoxybenzamide Replacing chlorine with an amino (-NH2) group increases polarity and basicity, altering solubility and reactivity. The amino group’s nucleophilicity may render this compound more prone to oxidation compared to the chloro-substituted analog .

5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide)

The thiazole ring in 5c introduces a heterocyclic motif, enabling π-π stacking and metal coordination. This structural feature correlates with enhanced anti-inflammatory activity in carrageenan-induced edema models, suggesting that the target compound’s simpler phenyl group may limit similar efficacy .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Positional Isomerism : The 3-chloro substituent in the target compound may offer superior binding to hydrophobic pockets in biological targets compared to 4-chloro analogs, as seen in crystallographic studies of related benzamides .

- Alkoxy vs. Hydroxyl : The propoxy group balances lipophilicity and metabolic stability, whereas hydroxylated analogs face rapid clearance due to phase II conjugation .

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., flutolanil) enhance pesticidal activity but may increase toxicity risks compared to propoxy’s moderate electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.